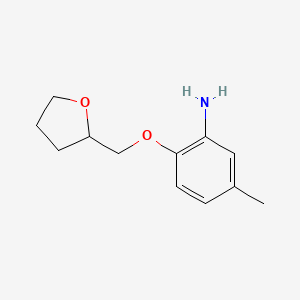

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

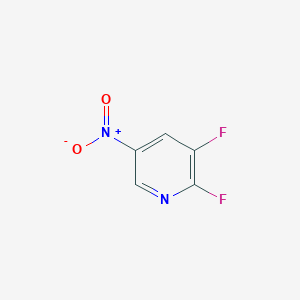

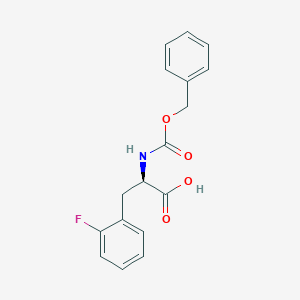

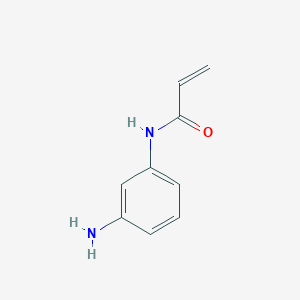

“5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline”, also known as Mexamine, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 207.27 .

Molecular Structure Analysis

The molecular formula of “5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline” is C12H17NO2 . The InChI code for this compound is 1S/C12H17NO2/c1-9-4-5-12 (11 (13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

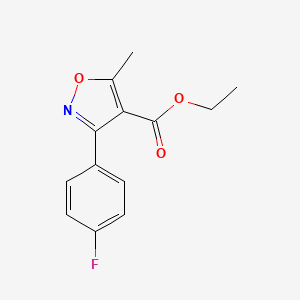

- Synthesis of Pyrrolecarboxylates : A study demonstrated the synthesis of alkyl 1-(aryl)-2-pyrrolecarboxylates via the condensation of aniline with methyl tetrahydro-2,5-dimethoxy-2-furancarboxylate, showcasing the use of similar compounds in synthesizing pyrrole derivatives (Kiely & Huang, 1987).

- Diels−Alder Reactions : Research on 5-Amino-2-furancarboxylic acid methyl ester revealed its involvement in Diels−Alder reactions to afford substituted anilines, indicating potential applications in complex organic synthesis (Padwa et al., 1997).

- Coupling Reactions : A study focused on the treatment of dienimides with (trimethylsiloxy)furan, leading to aniline furan-2(5H)-ones, highlighting another chemical application of furan derivatives in forming complex structures (Giroux et al., 2009).

Catalysis and Organic Synthesis

- One-Pot Multi-Component Synthesis : Research demonstrated the use of aniline derivatives in a one-pot synthesis of furan-2(5H)-one derivatives, indicating their role in facilitating efficient chemical synthesis (Doostmohammadi et al., 2013).

- Microwave-Assisted Synthesis : A study highlighted an efficient method for synthesizing substituted furan-2(5H)-ones using microwave irradiation and aniline, demonstrating the use of advanced techniques in chemical synthesis (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Photolysis and Electrophilic Reactions

- Organo-cobaloxime Formation : The reaction of 2-(allyloxy)ethyl halides with cobaloxime(I) produced (tetrahydro-3-furanyl)methylcobaloximes, showing the application in forming organo-metallic compounds through photolysis (Okabe & Tada, 1982).

- Electrophilic Cyclization : Anilides of 5-hexenoic acid reacted with arylsulfenyl chlorides to form electrophilic cyclization products, indicating the potential of aniline derivatives in electrophilic reactions (Vas’kevich et al., 2013).

Corrosion Inhibition and Material Science

- Anticorrosive Properties : Aromatic epoxy monomers, including those derived from aniline, have been studied for their effectiveness as corrosion inhibitors for carbon steel, demonstrating applications in material science and engineering (Dagdag et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

5-methyl-2-(oxolan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHGPUWZFLWSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)